N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-16(15-9-12-5-2-3-7-14(12)25-15)11-20-18(22)17(21)19-10-13-6-4-8-24-13/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKBHKKFXZRPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzofuran and furan intermediates, followed by their coupling through an oxalamide linkage.
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized via a cyclization reaction of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions.
Preparation of Furan Intermediate: The furan moiety can be synthesized through the cyclization of a suitable precursor such as 2-furylcarbinol.
Coupling Reaction: The benzofuran and furan intermediates are then coupled using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and benzofuran rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Alkylating agents (e.g., methyl iodide)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Halogenated derivatives, Alkylated derivatives
Scientific Research Applications
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and organic electronic devices.
Mechanism of Action
The mechanism of action of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The benzofuran and furan moieties can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heterocyclic Substituents: The target compound’s benzofuran and furan groups distinguish it from analogs with phenyl (e.g., GMC-3) or pyridyl (e.g., S336) substituents.
- Methoxyethyl Group : The methoxyethyl chain in the target compound is structurally distinct from the hydroxyethyl groups in ’s antiviral compounds (e.g., Compound 15). Methoxy groups typically improve metabolic stability compared to hydroxyl groups, which are prone to glucuronidation .
Antiviral Activity
Compounds with thiazole and pyrrolidine substituents (e.g., ’s Compound 15) exhibit potent HIV-1 inhibition (EC50 = 0.02 µM), attributed to their ability to block the CD4-binding site .
Antimicrobial Activity
Isoindolin-dione-containing oxalamides (e.g., GMC-3) show moderate antimicrobial activity, likely due to their planar aromatic systems disrupting microbial membranes . The target compound’s fused benzofuran ring could enhance membrane interaction, though this remains speculative without direct data.
Yield and Purity
Analogous compounds (e.g., ’s Compound 13) exhibit yields of 36–53% and HPLC purity >90% . The target compound’s sterically hindered benzofuran group may reduce yield compared to simpler analogs like S334.
Q & A
Q. What are the key synthetic routes for N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide, and how can reaction conditions be optimized for purity?
The synthesis typically involves a multi-step process:
- Step 1 : React 2-(benzofuran-2-yl)-2-methoxyethanamine with oxalyl chloride under anhydrous conditions to form the oxalamide intermediate.
- Step 2 : Couple the intermediate with furan-2-ylmethylamine in the presence of a base (e.g., triethylamine) .
- Optimization :
-
Temperature : Maintain 0–5°C during oxalyl chloride addition to minimize side reactions.
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Reaction Step Reagents/Conditions Yield Intermediate formation Oxalyl chloride, DCM, 0°C 60–70% Final coupling Furan-2-ylmethylamine, Et₃N, RT 36–45%
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign peaks to confirm benzofuran (δ 6.5–7.8 ppm), methoxyethyl (δ 3.2–3.5 ppm), and oxalamide carbonyl (δ 160–165 ppm) .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and ether linkages (C-O at ~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 385.42 (C20H23N3O5) .
Q. What are the primary structural features influencing the compound’s reactivity?
- Benzofuran moiety : Electron-rich aromatic system prone to electrophilic substitution.
- Methoxyethyl group : Enhances solubility but may sterically hinder reactions at the oxalamide core.
- Furanmethyl substituent : Participates in hydrogen bonding, affecting biological interactions .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across studies?
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and concentrations (IC50 vs. EC50).
- Validate mechanisms : Employ knockdown/knockout models to confirm target specificity.
- Replicate conditions : Control for solvent effects (e.g., DMSO ≤0.1%) and pH .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Structural modifications : Introduce polar groups (e.g., -OH, -COOH) to the methoxyethyl chain .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug design : Mask the oxalamide with ester prodrugs for improved absorption .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Screen against X-ray structures of target proteins (e.g., COX-2 for anti-inflammatory activity).
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS).
- QSAR models : Corrogate substituent effects (e.g., furan vs. thiophene) on activity .
| Target | Predicted Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | H-bond with Arg120 |
| 5-HT3R | -7.8 | π-Stacking with Trp183 |
Q. What methodologies establish structure-activity relationships (SAR)?
- Analog synthesis : Replace benzofuran with thiophene or indole to assess electronic effects.
- Biological profiling : Test derivatives against a panel of enzymes/receptors (e.g., kinases, GPCRs).
- Data clustering : Use PCA to correlate substituents (e.g., methoxy position) with activity .
Q. How can conflicting data in reaction mechanisms be resolved?
- Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS.
- Isotopic labeling : Track 13C-labeled oxalyl chloride to confirm acylation pathways.
- Computational analysis : Compare DFT-calculated activation energies for competing pathways .
Data Contradiction Analysis
Q. Why do stability studies report varying degradation profiles?
- Storage conditions : Degradation accelerates at >25°C or under UV light.
- Analytical methods : HPLC (C18 column) detects hydrolyzed products (e.g., free amine), while TLC may miss trace impurities .
| Condition | Degradation Products | Half-Life |
|---|---|---|
| pH 7.4, 37°C | Oxamic acid derivative | 48 hours |
| pH 2.0, 25°C | Benzofuran fragment | >72 hours |
Q. What causes discrepancies in reported yields for derivatives?
- Side reactions : Competing acylation at the furan oxygen vs. amine group.
- Workup protocols : Loss during extraction (e.g., ethyl acetate vs. dichloromethane).
- Catalyst variability : Pd/C vs. Raney nickel in hydrogenation steps .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
